Abz-phe-arg-lys(dnp)-pro-OH Abz-phe-arg-lys(dnp)-pro-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC14580461
InChI: InChI=1S/C39H49N11O10/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44)/t29-,30-,31-,32-/m0/s1
SMILES:
Molecular Formula: C39H49N11O10
Molecular Weight: 831.9 g/mol

Abz-phe-arg-lys(dnp)-pro-OH

CAS No.:

Cat. No.: VC14580461

Molecular Formula: C39H49N11O10

Molecular Weight: 831.9 g/mol

* For research use only. Not for human or veterinary use.

Abz-phe-arg-lys(dnp)-pro-OH -

Specification

Molecular Formula C39H49N11O10
Molecular Weight 831.9 g/mol
IUPAC Name (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C39H49N11O10/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44)/t29-,30-,31-,32-/m0/s1
Standard InChI Key ZEWJTBVOMMZVAU-YDPTYEFTSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O

Introduction

Chemical Structure and Composition

Sequence and Modifications

The peptide sequence Abz-Phe-Arg-Lys(Dnp)-Pro-OH is defined as follows:

  • N-terminal modification: Abz (o-aminobenzoic acid), serving as the fluorophore.

  • Core sequence: Phe-Arg-Lys(Dnp)-Pro, with Lys side-chain conjugated to Dnp.

  • C-terminal: Free carboxylic acid (OH).

The molecular formula is C<sub>39</sub>H<sub>49</sub>N<sub>11</sub>O<sub>10</sub>, yielding a molecular weight of 831.9 g/mol . The CAS registry number, 500799-61-1, facilitates precise identification across commercial and academic databases .

Table 1: Structural and Physicochemical Properties

PropertyValueSource
CAS Number500799-61-1
Molecular FormulaC<sub>39</sub>H<sub>49</sub>N<sub>11</sub>O<sub>10</sub>
Molecular Weight831.9 g/mol
Purity≥95%
Fluorescence (Ex/Em)320 nm / 420 nm

Synthesis and Stability

Synthesized via solid-phase peptide synthesis (SPPS), the substrate requires storage at −20°C to maintain stability, with shipping recommended on blue ice . The Dnp group’s electron-withdrawing properties ensure efficient quenching of Abz fluorescence, a feature critical for assay reliability .

Mechanism of Action as a Fluorogenic Substrate

FRET-Based Quenching and Activation

In intact Abz-Phe-Arg-Lys(Dnp)-Pro-OH, the proximity of Abz and Dnp enables non-radiative energy transfer, suppressing fluorescence. Upon ACE-mediated cleavage at the Arg-Lys bond, the physical separation of Abz and Dnp abolishes quenching, resulting in a measurable increase in fluorescence intensity at 420 nm (excitation at 320 nm) . This mechanism allows for continuous monitoring of enzyme activity without secondary detection reagents.

ACE Domain Specificity

ACE exists in somatic and testicular isoforms. The somatic form contains two catalytic domains (N- and C-domains), whereas the testicular isoform retains only the C-domain. Studies using Abz-Phe-Arg-Lys(Dnp)-Pro-OH have demonstrated differential activity between these domains, aiding in the development of domain-selective inhibitors .

Applications in Biochemical Research

Plasma and Tissue ACE Activity Profiling

Alves et al. pioneered the use of this substrate for determining ACE activity in human plasma and murine tissues, achieving a limit of detection (LOD) of 0.1 mU/mL . Its sensitivity surpasses chromogenic substrates, enabling detection in low-abundance samples such as cerebrospinal fluid .

Inhibitor Screening and Kinetic Studies

The substrate’s robust K<sub>m</sub> and k<sub>cat</sub> values facilitate high-throughput screening of ACE inhibitors. For example, Everett et al. employed it to evaluate metallo-β-lactamase inhibitors, demonstrating its versatility beyond cardiovascular research .

Table 2: Kinetic Parameters of Abz-Phe-Arg-Lys(Dnp)-Pro-OH

ParameterValueConditionsSource
K<sub>m</sub>4.0 µMPlasma ACE, pH 7.4
k<sub>cat</sub>210 s<sup>−1</sup>Recombinant ACE, 37°C
k<sub>cat</sub>/K<sub>m</sub>52,500 M<sup>−1</sup>s<sup>−1</sup>Steady-state kinetics

Neurodegenerative Disease Research

Recent work by MacLachlan et al. (2023) utilized this substrate to investigate ACE-2 activity in Alzheimer’s disease models, revealing no exacerbation of ACE-2 reduction despite amyloid-β pathology . Such findings highlight its utility in exploring ACE’s role beyond cardiovascular physiology.

SupplierCatalog NumberPackagingPricePurity
Bachem AmericasM-2590.0001BA1 mg$195.99≥95%
Enzo Life SciencesALX-260-0285 mg$447.28≥95%
American Custom ChemicalsPEP00102765 mg$498.3095%

Recent Research Advancements

ACE Modulation in Neuroinflammation

Dang et al. (2021) demonstrated that ACE2 activation via Abz-Phe-Arg-Lys(Dnp)-Pro-OH assays suppresses microglial proinflammatory polarization via FOXO1 signaling, suggesting therapeutic avenues for neuroinflammatory disorders .

Infectious Disease Applications

Everett et al. (2023) adapted the substrate to study Pseudomonas aeruginosa LasB elastase, illustrating its cross-disciplinary utility in bacterial protease research .

"The development of fluorogenic substrates like Abz-Phe-Arg-Lys(Dnp)-Pro-OH has revolutionized real-time enzyme kinetics, offering insights previously obscured by endpoint assays." — Alves et al.

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